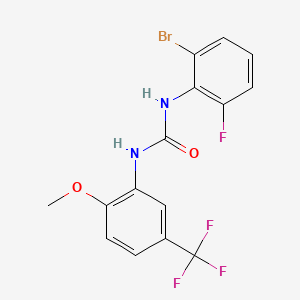![molecular formula C14H14N4OS B2671880 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 1610369-48-6](/img/structure/B2671880.png)
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic heterocyclic compound. The structure includes a pyrimidine ring fused with a pyridine ring, along with cyclopentyl, methylthio, oxo, and cyano groups. Such complex structures are often designed for pharmaceutical applications, exploring a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This can be achieved by condensing 2-aminopyrimidine with ethyl acetoacetate under basic conditions.
Introduction of the Cyclopentyl Group: : This step may involve alkylation reactions where the cyclopentyl moiety is introduced.
Addition of Methylthio Group: : This is often performed using methylthiolating agents in the presence of a base.
Oxidation to Form the Keto Group: : Oxidation reactions using agents like pyridinium chlorochromate (PCC).
Incorporation of the Cyano Group: : Often achieved by reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Scalability of this compound involves optimizing each step mentioned for yield and purity. Industrial methods also include green chemistry approaches to minimize waste and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Substitution reactions at the methylthio group can yield various analogs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or organic peroxides.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents for halogen substitution or alkylating agents.
Major Products
Depending on the reaction, derivatives with sulfoxide, sulfone, or amino groups are formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in synthesizing complex organic molecules and polymers.
Biology
Explored for its antimicrobial and anti-inflammatory properties.
Medicine
Evaluated for potential in treating diseases such as cancer, due to its ability to interact with various biological targets.
Industry
Wirkmechanismus
The compound exerts effects through interactions with biological macromolecules such as enzymes or receptors. It may inhibit or activate specific pathways, impacting processes like cell division or immune responses.
Vergleich Mit ähnlichen Verbindungen
Compared to structurally similar compounds, 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile might offer unique binding affinities or selectivity for specific targets.
List of Similar Compounds
8-Cyclopentyl-2-(ethylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydroquinazoline-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-hydroxyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Eigenschaften
IUPAC Name |
8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULUAOGWGVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2671797.png)
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)



![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)


